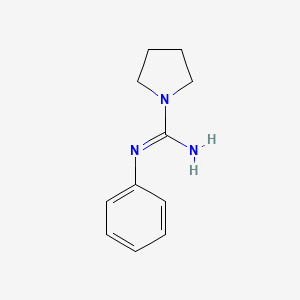

N-phenylpyrrolidine-1-carboximidamide

Descripción

Propiedades

IUPAC Name |

N'-phenylpyrrolidine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c12-11(14-8-4-5-9-14)13-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHQCFDPXIGINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441377 | |

| Record name | 1-Pyrrolidinecarboximidamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65071-09-2 | |

| Record name | 1-Pyrrolidinecarboximidamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenylpyrrolidine 1 Carboximidamide

Direct Synthesis Approaches

Direct synthesis methods for N-phenylpyrrolidine-1-carboximidamide offer an efficient means of production by minimizing the number of synthetic steps. These approaches typically involve the formation of the core carboximidamide functional group in a single key transformation.

Condensation Reactions Utilizing Pyrrolidine (B122466) and Phenyl Isocyanates/Isothiocyanates

A primary route for the direct synthesis of this compound and its analogs involves the reaction of pyrrolidine with phenyl isothiocyanate. This reaction proceeds via a nucleophilic addition of the secondary amine of the pyrrolidine ring to the electrophilic carbon of the isothiocyanate group. The resulting thiourea, N-phenylpyrrolidine-1-carbothioamide, is a close structural analog and a potential precursor to the target carboximidamide. A typical synthesis involves stirring equimolar amounts of 1-isothiocyanatobenzene and pyrrolidine in a suitable solvent, such as ethanol (B145695), at reflux for several hours. This method has been reported to produce the corresponding carbothioamide in high yields. nih.gov

The analogous reaction with phenyl isocyanate would be expected to proceed in a similar fashion to yield the corresponding urea (B33335), N-phenylpyrrolidine-1-carboxamide. This urea could then potentially be converted to the desired carboximidamide through subsequent chemical transformations.

Table 1: Synthesis of N-Phenylpyrrolidine-1-carbothioamide

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|

Reactions Involving Activated Amidine Precursors

The use of activated amidine precursors represents another direct pathway to this compound. This approach would involve the reaction of a pre-formed, activated amidine species with pyrrolidine. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general strategy is well-established in organic synthesis. Such precursors could include N-phenyl-substituted imidoyl chlorides or other reactive amidine derivatives. The reaction would proceed via nucleophilic substitution at the imine carbon by the pyrrolidine nitrogen, displacing a leaving group to form the final product.

Indirect Synthetic Routes via Advanced Intermediates

Indirect synthetic routes to this compound involve the initial synthesis of a stable intermediate, which is then converted to the target molecule in a subsequent step. These methods can offer greater flexibility and control over the reaction.

Synthesis through Carboxamide Intermediates

A common indirect route to carboximidamides is through the corresponding carboxamide. In this case, N-phenylpyrrolidine-1-carboxamide would serve as the key intermediate. This carboxamide can be synthesized through the reaction of pyrrolidine-1-carbonyl chloride with aniline (B41778). The subsequent conversion of the carboxamide to the carboximidamide can be achieved through a variety of methods, such as activation of the carbonyl oxygen followed by reaction with an amine. For instance, the carboxamide could be treated with a dehydrating agent or converted to an imidoyl chloride before reaction with ammonia or an appropriate nitrogen source.

While the direct synthesis of N-phenylpyrrolidine-1-carboxamide is a plausible route, literature more commonly describes the synthesis of related structures such as N-(substituted phenyl) pyrrolidine-2-carboxamides. rroij.com These are prepared from pyrrolidine-2-carbonyl chloride and a substituted aniline. rroij.com

Table 2: Representative Synthesis of a Phenylpyrrolidine Carboxamide

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|

Derivatization from N-Phenylpyrrolidine Compounds

Another indirect approach involves the derivatization of N-phenylpyrrolidine. This would entail the introduction of the carboximidamide functionality onto the pyrrolidine nitrogen of a pre-existing N-phenylpyrrolidine scaffold. This could potentially be achieved by reacting N-phenylpyrrolidine with a reagent that can introduce a cyano group, which is then converted to the carboximidamide. However, this route is less common and may present challenges in terms of selectivity and reactivity.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This can be achieved through the use of safer solvents, catalysts, and reaction conditions. For example, the use of water as a solvent and non-toxic catalysts where possible is a key aspect of green organic synthesis. researchgate.net While specific green synthesis methods for this compound are not extensively documented, general principles can be applied. This could include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, or the development of one-pot syntheses to minimize waste from purification steps. ijcps.orgnih.gov The use of catalysts such as potassium carbonate in aqueous media has been shown to be effective in the synthesis of other N-substituted pyrrolidines and represents a potential green alternative to traditional methods. researchgate.net

Catalytic Methods and Efficiency Enhancements

Catalytic approaches to the synthesis of guanidines, and by extension this compound, have been developed to overcome the limitations of classical methods, which often require harsh conditions and stoichiometric reagents. These catalytic systems enhance reaction rates, improve yields, and broaden the substrate scope.

One prominent catalytic strategy is the guanylation of amines with cyanamides or carbodiimides. The direct addition of an amine to a carbodiimide is a highly atom-economical route to N-substituted guanidines rsc.org. Various metal catalysts have been shown to be effective for this transformation. For instance, simple lanthanide amides have demonstrated high efficiency in catalyzing the guanylation of both aromatic and secondary amines under mild conditions, and they are compatible with a range of solvents organic-chemistry.org.

Another effective catalyst is Ytterbium triflate (Yb(OTf)₃), which facilitates the addition of a wide array of amines to carbodiimides organic-chemistry.org. This method is particularly noteworthy for its ability to proceed under solvent-free conditions, which enhances its environmental profile organic-chemistry.org. Scandium(III) triflate has also been reported as an efficient catalyst for the guanylation of various amines with cyanamide in water, a green solvent, under mild conditions organic-chemistry.org.

Copper-catalyzed reactions have also emerged as a powerful tool for the synthesis of N-aryl guanidines. An operationally simple, three-component synthesis involves the reaction of cyanamides, arylboronic acids, and amines in the presence of a copper catalyst organic-chemistry.org. This approach allows for the direct introduction of the aryl group.

Photocatalysis offers another advanced method. The use of Ru(bpy)₃Cl₂ as a photocatalyst enables the conversion of thioureas to the corresponding guanidines in a mixture of water and ethanol at room temperature under visible light irradiation organic-chemistry.org. This method is advantageous due to its use of low-toxicity solvents and ambient reaction conditions organic-chemistry.org.

| Catalyst System | Reactants | Typical Conditions | Key Advantages |

| Lanthanide amides | Secondary amine, Carbodiimide | Mild conditions, Various solvents | High efficiency, Broad substrate scope |

| Ytterbium triflate (Yb(OTf)₃) | Amine, Carbodiimide | Solvent-free | Good yields, Environmentally friendly |

| Scandium(III) triflate (Sc(OTf)₃) | Amine, Cyanamide | Water, Mild conditions | Practical for aqueous-soluble substrates |

| CuCl₂·2H₂O / Bipyridine | Cyanamide, Arylboronic acid, Amine | K₂CO₃, O₂ (1 atm) | Operationally simple, Three-component synthesis |

| Ru(bpy)₃Cl₂ | Thiourea | Water/Ethanol, Visible light, Room temp. | Low-toxicity solvents, Ambient conditions |

Solvent-Free and Environmentally Conscious Protocols

The development of solvent-free and environmentally conscious protocols is a significant goal in modern organic synthesis to minimize waste and reduce environmental impact. Several of the aforementioned catalytic methods can be performed under such conditions.

The Ytterbium triflate-catalyzed addition of amines to carbodiimides is a prime example of a solvent-free reaction, offering good yields and a broad substrate scope without the need for a reaction medium organic-chemistry.org. Similarly, the reaction of various carbodiimides with amines catalyzed by lithium triethylborohydride proceeds under mild and solvent-free conditions with good functional group tolerance organic-chemistry.org.

The use of water as a solvent is another cornerstone of green chemistry. The scandium(III) triflate-catalyzed guanylation of amines with cyanamide proceeds efficiently in water, making it a practical method for water-soluble substrates and avoiding the use of volatile organic solvents organic-chemistry.org. The photocatalytic conversion of thioureas to guanidines using Ru(bpy)₃Cl₂ also utilizes a benign water and ethanol solvent system organic-chemistry.org.

These methodologies represent a significant advancement in the synthesis of guanidines, offering more sustainable and efficient alternatives to traditional synthetic routes.

| Protocol | Catalyst | Reactants | Solvent | Key Environmental/Efficiency Feature |

| Amine addition to carbodiimides | Ytterbium triflate | Amine, Carbodiimide | None | Solvent-free, Good yields |

| Hydroamination of carbodiimides | Lithium triethylborohydride | Amine, Carbodiimide | None | Solvent-free, Mild conditions |

| Guanylation of amines | Scandium(III) triflate | Amine, Cyanamide | Water | Use of a green solvent, Mild conditions |

| Photocatalytic guanylation | Ru(bpy)₃Cl₂ | Thiourea | Water/Ethanol | Use of low-toxicity solvents, Ambient temperature |

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-Ray Diffraction Studies of N-Phenylpyrrolidine-1-carboximidamide and Analogues

While the specific crystal structure for this compound is not extensively detailed in the reviewed literature, a comprehensive analysis can be performed on its close structural analogue, N-phenylpyrrolidine-1-carbothioamide . In this analogue, the carboximidamide group (C=N) is replaced by a thiocarbonyl group (C=S). The study of this analogue provides critical insights into the likely molecular geometry and packing phenomena that would characterize the title compound.

The crystal structure of N-phenylpyrrolidine-1-carbothioamide was determined to be a monoclinic system with the space group P21/c. nih.gov Key crystallographic data are summarized below.

| Parameter | Value |

| Formula | C₁₁H₁₄N₂S |

| Molecular Weight | 206.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.195 (2) |

| b (Å) | 8.5694 (17) |

| c (Å) | 11.414 (2) |

| β (°) | 108.03 (3) |

| Volume (ų) | 1041.2 (4) |

| Z | 4 |

Detailed analysis of the molecular geometry of N-phenylpyrrolidine-1-carbothioamide reveals important electronic and steric features. nih.gov The C6—S1 bond length of 1.689 (2) Å is characteristic of a carbon-sulfur double bond within a thioamide functional group. nih.govresearchgate.net The N1—C6 bond, at 1.332 (2) Å, is significantly shorter than a typical C-N single bond, indicating partial double bond character due to resonance of the nitrogen lone pair with the C=S π-system. nih.gov This delocalization is a common feature in amide and thioamide systems.

The geometry around the thioamide group deviates slightly from ideal trigonal planar, a consequence of both electronic repulsion and steric hindrance from the bulky phenyl and pyrrolidine (B122466) substituents.

| Bond | Length (Å) | Angle | Degree (°) |

| S1—C6 | 1.689 (2) | S1—C6—N1 | 124.69 (14) |

| N1—C6 | 1.332 (2) | S1—C6—N2 | 119.50 (13) |

| N2—C6 | 1.365 (2) | N1—C6—N2 | 115.80 (15) |

| N2—C7 | 1.472 (2) | C6—N1—C1 | 127.99 (15) |

| N2—C10 | 1.473 (2) | C6—N2—C7 | 126.15 (15) |

| C1—C2 | 1.378 (3) | C6—N2—C10 | 119.29 (15) |

Data derived from the crystal structure of N-phenylpyrrolidine-1-carbothioamide. nih.gov

Torsion angles within the molecule describe the spatial relationship between the phenyl ring, the thioamide plane, and the pyrrolidine ring. The pyrrolidine ring itself adopts an envelope or twisted conformation to minimize steric strain.

The crystal packing of N-phenylpyrrolidine-1-carbothioamide is primarily stabilized by intermolecular hydrogen bonds. nih.gov Specifically, a prominent N—H⋯S interaction links adjacent molecules. nih.govnih.gov The hydrogen atom on the phenyl-substituted nitrogen (N1) acts as a hydrogen bond donor, while the sulfur atom (S1) of a neighboring molecule serves as the acceptor. nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

| N1—H1A⋯S1 | 0.86 | 2.64 | 3.4359 (17) | 155 |

Geometric parameters for the intermolecular hydrogen bond in N-phenylpyrrolidine-1-carbothioamide. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution, providing detailed information about the connectivity and chemical environment of each atom. While specific experimental spectra for this exact compound are not available in the cited literature, a robust and accurate prediction of the expected signals can be made based on established chemical shift principles and data from analogous structures.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl group, the pyrrolidine ring, and the N-H protons of the carboximidamide group.

Phenyl Protons (Ar-H): These protons would appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The signals would likely present as complex multiplets due to ortho, meta, and para couplings.

Pyrrolidine Protons (-CH₂-): The pyrrolidine ring contains four methylene groups. The two protons adjacent to the nitrogen atom (N-CH₂) are expected to be deshielded and appear further downfield, around δ 3.4-3.8 ppm, due to the electron-withdrawing effect of the nitrogen. The other two methylene groups (β-protons) would resonate further upfield, likely in the δ 1.8-2.2 ppm range. These signals would appear as multiplets due to geminal and vicinal coupling.

Amine/Imine Protons (-NH): The protons attached to the nitrogen atoms of the carboximidamide group are expected to be broad and their chemical shift can vary significantly depending on solvent, concentration, and temperature. They could appear over a wide range, potentially from δ 5.0 to 8.0 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenyl (ortho, meta, para) | 7.0 - 7.5 | Multiplet (m) | ~7-8 (ortho), ~2-3 (meta), <1 (para) |

| Pyrrolidine (α-CH₂) | 3.4 - 3.8 | Triplet (t) or Multiplet (m) | ~6-7 |

| Pyrrolidine (β-CH₂) | 1.8 - 2.2 | Quintet (p) or Multiplet (m) | ~6-7 |

| N-H (Amine/Imine) | 5.0 - 8.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

Carboximidamide Carbon (C=N): This quaternary carbon is the most deshielded carbon in the molecule, expected to appear significantly downfield, in the range of δ 155-165 ppm. Its identification is a key diagnostic feature for the structure.

Phenyl Carbons (Ar-C): The aromatic carbons will resonate in the typical range of δ 120-145 ppm. The carbon directly attached to the nitrogen (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

Pyrrolidine Carbons (-CH₂-): The carbon atoms of the pyrrolidine ring adjacent to the nitrogen (α-carbons) are expected around δ 45-55 ppm, while the β-carbons would be found further upfield, around δ 24-28 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carboximidamide (C=N) | 155 - 165 |

| Phenyl (ipso) | 140 - 145 |

| Phenyl (ortho, meta, para) | 120 - 130 |

| Pyrrolidine (α-C) | 45 - 55 |

| Pyrrolidine (β-C) | 24 - 28 |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. It would clearly show correlations between the adjacent methylene groups within the pyrrolidine ring (α-CH₂ with β-CH₂). It would also show the coupling between the ortho, meta, and para protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the signals for the α- and β-carbons of the pyrrolidine ring by correlating them to their respective proton signals. Similarly, each protonated aromatic carbon would show a cross-peak with its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation from the α-protons of the pyrrolidine ring to the quaternary carboximidamide carbon, confirming the pyrrolidine-carboximidamide linkage.

Correlations from the phenyl protons (especially the ortho-protons) to the ipso-carbon and potentially to the carboximidamide carbon, confirming the phenyl group's attachment.

A correlation from the N-H proton to the carboximidamide carbon and adjacent aromatic carbons.

These combined 2D techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and bonding arrangements within a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound.

The carboximidamide group, often considered a subset of the broader guanidine (B92328) class, is central to the functionality of this compound. Its vibrational spectrum is characterized by several distinct modes of vibration. The N-H stretching vibrations are typically observed as strong, broad bands in the region of 3500-3200 cm⁻¹, a characteristic feature for primary and secondary amines and amides. msu.eduresearchgate.net The broadening of these peaks is often indicative of hydrogen bonding.

The C=N stretching vibration of the imidamide group is another key diagnostic peak, expected to appear in the 1680-1620 cm⁻¹ range. This absorption is typically strong and can sometimes be coupled with N-H bending vibrations. The C-N stretching vibrations of the carboximidamide moiety will likely produce complex bands in the fingerprint region, between 1400 and 1200 cm⁻¹.

Below is a data table summarizing the predicted characteristic vibrational modes for the carboximidamide moiety of this compound.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3500 - 3200 | Strong, Broad | The presence of multiple peaks in this region can indicate different N-H environments (e.g., free vs. hydrogen-bonded). |

| C=N Stretch (Imine) | 1680 - 1620 | Strong | This is a key diagnostic band for the carboximidamide group. Its exact position is sensitive to substituent effects and conjugation. |

| N-H Bend (Scissoring) | 1650 - 1550 | Medium-Strong | This band can sometimes overlap with the C=N stretching vibration, leading to a broad, complex absorption. |

| C-N Stretch (Amine/Imine) | 1400 - 1200 | Medium-Strong | Multiple C-N bonds in the molecule will give rise to several bands in this region, making specific assignments challenging without computational modeling. |

| N-H Wag (Out-of-Plane Bend) | 900 - 650 | Medium, Broad | This broad absorption is characteristic of primary and secondary amines. |

Note: These are predicted values based on the analysis of similar functional groups and may vary in an experimental spectrum.

The presence of both hydrogen bond donors (N-H groups) and acceptors (imine and amine nitrogens) in this compound suggests the potential for the formation of an extensive intermolecular hydrogen bonding network. FTIR spectroscopy is a sensitive tool for probing such interactions. The formation of hydrogen bonds typically leads to a red-shift (shift to lower frequency) and broadening of the N-H stretching bands. nih.gov The magnitude of this shift can provide qualitative information about the strength of the hydrogen bonds.

In a concentrated sample or in the solid state, it is anticipated that the N-H stretching vibrations will appear as a broad envelope of overlapping peaks, reflecting a distribution of hydrogen-bonded species. In dilute solutions with non-polar solvents, a sharper, higher frequency band corresponding to free (non-hydrogen-bonded) N-H groups may become apparent. The study of the concentration dependence of the N-H stretching region can thus provide valuable insights into the self-association and hydrogen bonding behavior of the molecule.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would be expected to proceed through several predictable pathways, primarily involving the cleavage of the weakest bonds and the formation of stable carbocations and neutral losses.

A primary fragmentation pathway would likely involve the cleavage of the bond between the pyrrolidine ring and the carboximidamide carbon. This would lead to the formation of a stable pyrrolidinyl cation or a phenylcarboximidamide radical cation, depending on the site of initial ionization. Another prominent fragmentation would be the cleavage of the phenyl-nitrogen bond, yielding a phenyl radical and a protonated pyrrolidine-1-carboximidamide fragment.

Further fragmentation of the primary ions would be expected. For instance, the pyrrolidine ring could undergo ring-opening reactions followed by the loss of small neutral molecules like ethene. The phenylcarboximidamide fragment could lose ammonia or cyanamide. The study of these fragmentation patterns is crucial for the unequivocal identification of the compound and for distinguishing it from its isomers.

Below is a data table outlining the predicted major fragmentation pathways for this compound.

| Precursor Ion (M+) | Fragmentation Pathway | Major Fragment Ions (m/z) | Neutral Loss |

| [C₁₁H₁₅N₃]⁺ | Cleavage of pyrrolidine-carboximidamide bond | Pyrrolidinyl cation; Phenylcarboximidamide radical cation | Phenylcarboximidamide radical; Pyrrolidine radical |

| [C₁₁H₁₅N₃]⁺ | Cleavage of phenyl-nitrogen bond | Phenyl radical; Protonated pyrrolidine-1-carboximidamide | Phenyl radical; Pyrrolidine-1-carboximidamide neutral |

| [C₁₁H₁₅N₃]⁺ | α-cleavage adjacent to the pyrrolidine nitrogen | Ion resulting from the loss of a C₄H₈ radical from the pyrrolidine ring | C₄H₈ |

| [C₁₁H₁₅N₃]⁺ | Loss of ammonia from the carboximidamide group | [M - NH₃]⁺ | NH₃ |

| [C₁₁H₁₅N₃]⁺ | McLafferty-type rearrangement (if applicable) | Rearranged ion with loss of a neutral molecule | Neutral molecule (e.g., alkene) |

Note: The specific m/z values of the fragment ions would depend on the exact molecular weight of the compound and the charge state of the ions. This table represents plausible fragmentation pathways based on general principles of mass spectrometry.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational studies published for the chemical compound “this compound.” Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the specific sections and subsections requested in the outline.

The generation of scientifically accurate content, including geometry optimization, vibrational frequencies, HOMO-LUMO analysis, molecular dynamics simulations, and reaction mechanism studies, requires pre-existing research data from peer-reviewed sources. In the absence of such data for "this compound," this request cannot be fulfilled without resulting in speculation or the fabrication of information.

Should you be interested in the theoretical and computational studies of a more widely researched compound containing similar functional groups (e.g., a different phenylguanidine or pyrrolidine derivative), please provide an alternative subject.

Theoretical and Computational Studies

In Silico Docking Studies and Binding Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific in silico docking studies or detailed binding interaction analyses for the compound N-phenylpyrrolidine-1-carboximidamide. While the compound is mentioned in various chemical patents, dedicated research articles detailing its theoretical and computational evaluations, such as molecular docking, binding affinity calculations, or specific interactions with protein targets, are not publicly available at this time.

Consequently, data tables and detailed research findings regarding the binding energies, interacting amino acid residues, and types of chemical bonds formed by this compound in complex with any specific protein target cannot be provided. The absence of such studies in the public domain prevents a thorough discussion of its theoretical binding modes and interactions as per the requested outline.

Synthesis and Characterization of Derivatives and Analogues

N-Substituted Pyrrolidine-1-carboximidamide Derivatives

Variations in the N-Phenyl Moiety (e.g., N-(benzenesulfonyl)-N'-phenylpyrrolidine-1-carboximidamide)

Variations in the N-phenyl group of N-phenylpyrrolidine-1-carboximidamide allow for the modulation of the electronic and steric properties of the molecule. A notable example involves the introduction of a benzenesulfonyl group, leading to compounds such as N-(benzenesulfonyl)-N'-phenylpyrrolidine-1-carboximidamide. The synthesis of related N-phenylsulfonamide derivatives often starts from aniline (B41778), the simplest aromatic amine. mdpi.com These syntheses can achieve yields ranging from 69% to 95%. mdpi.com

Another approach to modifying the N-phenyl moiety is through the synthesis of N-aryl-substituted pyrrolidines. These compounds are important structural components in many biologically active substances. york.ac.uk A practical method for their synthesis involves the reductive amination of diketones with various anilines. york.ac.uk This can be achieved through an iridium-catalyzed transfer hydrogenation, which furnishes the desired N-aryl-substituted pyrrolidines in good to excellent yields. york.ac.uk The reaction conditions for such transformations are typically carried out with the diketone and the substituted aniline in a suitable solvent, with a catalyst and a hydrogen source like formic acid, at elevated temperatures for several hours. researchgate.net

Furthermore, the synthesis of novel benzofuran-2-carboxamide (B1298429) ligands with N-phenyl and N-alkyl substituents has been reported. nih.govnih.gov These syntheses often involve the N-arylation and N-alkylation of a benzofuran-2-carboxamide core. nih.govnih.gov For instance, the reaction of a substituted benzofuran-2-carboxylic acid with an aniline derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) can yield the corresponding N-phenylcarboxamide. nih.gov Subsequent N-alkylation can be achieved using a suitable alkyl halide in the presence of a base like sodium hydride. nih.govnih.gov

| Starting Material 1 | Starting Material 2 | Reagents | Product | Yield (%) | Reference |

| Aniline | Substituted sulfonyl chloride | Base | N-phenylsulfonamide derivative | 69-95 | mdpi.com |

| 2,5-Hexanedione | Substituted aniline | Iridium catalyst, Formic acid | N-aryl-substituted pyrrolidine (B122466) | Moderate to excellent | york.ac.ukresearchgate.net |

| 3-Methylbenzofuran-2-carboxylic acid | Aniline | DCC, DMAP | 3-Methyl-N-phenylbenzofuran-2-carboxamide | 63 | nih.gov |

| 3-Methyl-N-phenylbenzofuran-2-carboxamide | 1-(3-Chloropropyl)piperidine HCl | NaH, K2CO3, KI, TBAB | 3-Methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide | - | nih.govnih.gov |

Substitutions on the Pyrrolidine Ring

Modification of the pyrrolidine ring itself is another key strategy for creating derivatives of this compound. A common starting material for such modifications is L-proline, which provides a chiral pyrrolidine core. For example, a series of N-(substituted phenyl)pyrrolidine-2-carboxamides has been synthesized from L-proline. researchgate.netrroij.com The synthesis typically begins with the conversion of L-proline to pyrrolidine-2-carbonyl chloride hydrochloride using a chlorinating agent like phosphorus pentachloride in acetyl chloride. researchgate.netrroij.com This acid chloride is then reacted with a substituted aniline in a suitable solvent such as acetone (B3395972) under reflux to yield the desired N-(substituted phenyl)pyrrolidine-2-carboxamide. researchgate.netrroij.com Further derivatization can be achieved, for instance, by acetylation of the pyrrolidine nitrogen. rroij.com

The synthesis of 2-substituted pyrrolidines can also be accomplished through the highly diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine. rsc.org This method is versatile and allows for the preparation of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org Additionally, a parallel solution-phase synthesis has been developed for a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. nih.gov This multi-step synthesis starts from itaconic acid and involves the formation of a substituted pyrrolidinone ring, which is then further functionalized. nih.gov

| Starting Material | Key Reagents/Reaction | Product Type | Reference |

| L-Proline | PCl5, Substituted aniline | N-(substituted phenyl)pyrrolidine-2-carboxamide | researchgate.netrroij.com |

| γ-Chlorinated N-tert-butanesulfinyl imine | Grignard reagents | 2-Substituted pyrrolidine | rsc.org |

| Itaconic acid | Multi-step synthesis | 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide | nih.gov |

| 3-Substituted succinic acid derivatives | Aminoacetic acid | 3-Substituted pyrrolidine-2,5-dione-acetamides | researchgate.net |

S- and O-Analogues (e.g., N-Phenylpyrrolidine-1-carbothioamide)

The carboximidamide functional group can be replaced by its sulfur or oxygen analogues to generate N-phenylpyrrolidine-1-carbothioamide and N-phenylpyrrolidine-1-carboximidoates, respectively.

The synthesis of N-phenylpyrrolidine-1-carbothioamide, a thioamide derivative, has been reported through a straightforward reaction between 1-isothiocyanatobenzene and pyrrolidine. nih.gov This reaction is typically carried out by stirring a mixture of the two reactants in a solvent like ethanol (B145695) under reflux for several hours. nih.gov The product can then be isolated and purified, for instance, by recrystallization from ethanol to obtain single crystals suitable for X-ray diffraction analysis. nih.gov The yield for this reaction has been reported to be around 80%. nih.gov

The synthesis of O-analogues, such as N-phenylpyrrolidine-1-carboximidoates, can be approached via the Pinner reaction. This method involves the conversion of nitriles, in this case, a precursor that would lead to the pyrrolidine-1-carbonitrile, into the corresponding carboxyimidate salts. nih.gov These Pinner salts are key intermediates that can then be reacted with various nucleophiles. nih.gov While the direct synthesis of O-alkyl N-phenylpyrrolidine-1-carboximidates is not extensively detailed in the provided context, the Pinner strategy represents a viable and established route for the formation of such carboximidate functionalities.

Bis-carboximidamide and Poly-carboximidamide Systems

In the realm of polymers, polyamides containing pendant maleimide (B117702) groups have been synthesized. nih.gov This suggests the possibility of creating polymers with pendant this compound groups by either polymerizing a monomer containing this functionality or by post-polymerization modification of a suitable polymer backbone. For example, a diacid monomer containing a pendant group could be polymerized with a diamine to form a polyamide. researchgate.net

Chiral this compound Derivatives and Stereochemical Control in Synthesis

The synthesis of chiral derivatives of this compound with control over the stereochemistry is crucial for applications in areas such as catalysis and medicinal chemistry. A powerful strategy for achieving this is through asymmetric synthesis.

One established method for the asymmetric synthesis of 2-substituted pyrrolidines involves the sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine. york.ac.uk This key step is followed by trapping the resulting intermediate with a suitable electrophile, such as 1-pyrrolidine-carbonyl chloride, to yield the desired chiral product with high enantiomeric excess. york.ac.uk

Another approach to stereocontrolled synthesis is the use of chiral auxiliaries. For example, the diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines provides a reliable method for producing 2-substituted pyrrolidines with high diastereoselectivity. rsc.org The chiral sulfinyl group directs the incoming nucleophile to one face of the imine, leading to the preferential formation of one diastereomer.

Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of substituted pyrrolidines. rroij.com For instance, the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by a chiral organocatalyst, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a two-step process. rsc.org Such strategies could potentially be adapted for the stereoselective synthesis of substituted this compound derivatives.

The stereoselective synthesis of pyrrolidine derivatives is a broad and active area of research, with methods often classified based on whether they start from a pre-existing chiral pyrrolidine ring (like proline) or construct the chiral ring from acyclic precursors. mdpi.com

| Synthetic Approach | Key Features | Product Type | Enantiomeric/Diastereomeric Excess | Reference |

| Sparteine-mediated asymmetric functionalization | Asymmetric deprotonation and trapping | (R)-2-[(Pyrrolidin-1-yl)methyl]pyrrolidine | 85% ee | york.ac.uk |

| Chiral auxiliary (N-tert-butanesulfinyl imine) | Diastereoselective Grignard addition | 2-Substituted pyrrolidines | High diastereoselectivity | rsc.org |

| Organocatalytic Michael addition | Enantioselective C-C bond formation | 5-Alkyl-substituted pyrrolidine-3-carboxylic acid | 97% ee | rsc.org |

Applications in Chemical Research and Advanced Materials

Role as a Building Block in Complex Molecular Architectures

The inherent structural features of N-phenylpyrrolidine-1-carboximidamide make it an invaluable building block for creating more complex chemical entities. The saturated pyrrolidine (B122466) ring provides a three-dimensional scaffold, which is a desirable characteristic in the design of novel compounds. nih.gov

The pyrrolidine nucleus is a fundamental component of many biologically active compounds and natural products. researchgate.net this compound can act as a precursor for the synthesis of more elaborate heterocyclic systems. The functional groups attached to the pyrrolidine ring can be chemically modified to facilitate ring-forming reactions, leading to the creation of novel polycyclic structures.

Methods for synthesizing pyrrolidine-containing heterocycles are well-established, including 1,3-dipolar cycloaddition reactions and multicomponent reactions. nih.govorganic-chemistry.org For instance, the carboximidamide group can be a reactive site for condensation reactions with other bifunctional molecules to yield new heterocyclic rings. A series of novel phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides have been successfully synthesized through the condensation of sulfonamides with heterocyclic methyl carbimidates. nih.gov This demonstrates the utility of the carboximidamide moiety in linking with existing heterocyclic systems or in forming new ones.

Table 1: Selected Synthetic Methods for Pyrrolidine-Based Heterocycles

| Method | Description | Reference |

|---|---|---|

| 1,3-Dipolar Cycloaddition | A reaction between a 1,3-dipole (e.g., an azomethine ylide) and a dipolarophile (e.g., an alkene) to form a five-membered ring. nih.gov | nih.gov |

| Pictet-Spengler Reaction | A one-pot synthesis involving the condensation of a tryptamine derivative to form complex pyrrole-containing structures. nih.gov | nih.gov |

| Multicomponent Reactions | Efficient one-pot syntheses where multiple starting materials react to form a single product, often used for creating libraries of related compounds. organic-chemistry.org | organic-chemistry.org |

In the field of drug discovery and materials science, combinatorial chemistry is a powerful technique used to generate large libraries of related compounds for screening. nih.gov The pyrrolidine ring is considered a versatile and valuable scaffold for this purpose due to its structural rigidity, three-dimensionality, and the ability to introduce stereochemical diversity. nih.gov

This compound provides a core structure, or scaffold, upon which a variety of chemical substituents can be systematically added. By modifying the phenyl ring or other parts of the molecule, a library of analogues can be rapidly synthesized. This approach allows researchers to efficiently explore the chemical space around the core scaffold to identify compounds with desired properties, such as specific biological activities. nih.govnih.gov The use of stable and well-defined scaffolds is crucial for the successful design of chemical libraries for the discovery of novel drug leads. nih.gov

Coordination Chemistry and Ligand Properties

This compound possesses multiple potential coordination sites, primarily the nitrogen atoms of the pyrrolidine ring and the carboximidamide group. This allows it to act as a chelating ligand, binding to a metal ion at multiple points to form a stable metal complex. A related compound, N-[phenyl(pyrrolidin-1-yl)methyl]benzamide, has been shown to behave as a neutral bidentate ligand, coordinating with metal ions through the carbonyl oxygen and an azomethine nitrogen. e-journals.in By analogy, this compound is expected to coordinate through the nitrogen atoms of the imidamide group, forming a stable chelate ring with the metal center. The interaction between metal ions and ligands plays a key role in the structure and function of the resulting complexes. frontiersin.org

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net A common method is to mix a hot ethanolic solution of the ligand with a hot methanolic solution of the metal salt, often followed by refluxing the mixture to drive the reaction to completion. e-journals.in The resulting metal complexes often precipitate from the solution and can be isolated by filtration.

Once synthesized, these complexes are thoroughly characterized using a variety of analytical and spectroscopic techniques to determine their structure and properties.

Table 2: Common Techniques for Characterizing Metal-Imidamide Complexes

| Technique | Information Obtained | References |

|---|---|---|

| Elemental Analysis (C,H,N) | Confirms the empirical formula and stoichiometry of the complex. | e-journals.inuomustansiriyah.edu.iq |

| FT-IR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon binding to the metal. | e-journals.indntb.gov.ua |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and helps to determine its geometry (e.g., octahedral, tetrahedral). | e-journals.inuomustansiriyah.edu.iq |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps to determine the oxidation state and spin state of the metal ion and the geometry of the complex. | e-journals.inuomustansiriyah.edu.iq |

| Molar Conductance | Determines whether the complex is an electrolyte or non-electrolyte in solution. e-journals.in | e-journals.in |

Based on studies of analogous compounds, metal complexes of ligands containing the N-phenylpyrrolidine moiety can exhibit various geometries, such as tetrahedral and octahedral, depending on the metal ion and other coordinated ligands. e-journals.in

Transition metal complexes are widely used as catalysts in a vast array of chemical transformations. nih.gov The properties and reactivity of a metal catalyst can be finely tuned by modifying the ligands coordinated to it. researchgate.net The electronic and steric properties of the this compound ligand can influence the catalytic activity of its metal complexes. nih.gov

Metal complexes derived from ligands similar to this compound, such as Schiff bases, are known to have significant applications in catalysis. nih.gov The design of the ligand framework and the choice of the metal are crucial for achieving desired catalytic activity and selectivity in reactions such as oxidation, reduction, and carbon-carbon bond formation. nih.govnih.gov For example, nickel complexes with specific chelating ligands have been used to catalyze the formation of butenes and hexenes from ethylene. researchgate.net The metal-ligand cooperativity, where both the metal and the ligand participate in the activation of a substrate, is a key principle in the design of modern catalysts. nih.gov While specific catalytic applications for this compound complexes are an area for further research, their structural and electronic properties suggest potential utility in various catalytic processes.

Structure-Activity Relationship (SAR) Studies in Chemical Design

The exploration of the structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding how modifications to its chemical scaffold influence its binding and interaction with various molecular targets. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related pyrrolidine carboxamides and other molecules featuring the core pyrrolidine and phenyl groups. These studies provide a foundational understanding of the key structural motifs that govern molecular recognition and binding affinity, independent of the specific biological outcome.

Impact of Phenyl Ring Modifications

The phenyl group in this compound is a critical component for establishing interactions with target binding sites, often through hydrophobic and aromatic interactions. Research on related pyrrolidine carboxamides has demonstrated that substitutions on this phenyl ring can significantly alter binding affinity.

For instance, in a study on pyrrolidine carboxamide inhibitors of the enzyme InhA from Mycobacterium tuberculosis, modifications to the phenyl ring (referred to as Ring A) led to substantial changes in inhibitory concentration (IC50), which is indicative of binding strength. nih.gov Replacing the phenyl ring with aliphatic structures like cyclopentyl or cyclohexyl resulted in a complete loss of activity, highlighting the necessity of the aromatic nature of the ring for effective binding. nih.gov Conversely, extending the aromatic system, for example, by introducing larger aromatic structures, showed potential for improving potency by increasing hydrophobic interactions. nih.gov

The position and nature of substituents on the phenyl ring are also pivotal. Studies on various pyrrolidine derivatives have shown that electron-donating or weakly electron-withdrawing groups on the phenyl ring can enhance binding, whereas strong electron-withdrawing groups may be detrimental. nih.gov For example, in a series of pyrrolidine-2,5-diones, the nature of the substituent on a phenyl ring elsewhere in the molecule influenced the compound's activity, suggesting that electronic properties of the aromatic ring play a key role in target interaction. nih.gov

The following table summarizes the effects of various substitutions on the phenyl ring of pyrrolidine carboxamide analogs on their binding affinity, as inferred from inhibitory activity.

| Modification on Phenyl Ring (Analogous Position) | Observed Effect on Binding/Interaction | Reference |

|---|---|---|

| Replacement with cyclopentyl or cyclohexyl | Loss of binding affinity | nih.gov |

| Introduction of a second phenyl group (biphenyl) | Potential for increased hydrophobic interactions | nih.gov |

| Substitution with electron-donating groups | Generally favorable for binding | nih.gov |

| Substitution with strong electron-withdrawing groups | Generally unfavorable for binding | nih.gov |

| Introduction of halogen substituents (e.g., Cl, Br) | Variable effects depending on position; can enhance binding | nih.gov |

Influence of the Pyrrolidine Scaffold

The pyrrolidine ring itself offers a three-dimensional scaffold that is crucial for the correct spatial orientation of the substituent groups. nih.gov Its non-planar, puckered nature allows for precise positioning of the phenyl and carboximidamide groups to fit into a binding pocket. nih.gov

Modifications to the pyrrolidine ring, such as the introduction of substituents, can alter its conformation and, consequently, its binding properties. For example, in a study of pyrrolidine pentamine derivatives, the stereochemistry at different positions on the pyrrolidine scaffold was shown to be critical for inhibitory activity, indicating that a specific 3D arrangement is necessary for effective interaction with the target.

Furthermore, the nitrogen atom of the pyrrolidine ring is a key site for substitution, and the nature of the group attached to it directly influences the molecule's properties. nih.gov In the case of this compound, the carboximidamide group is attached at this position. The geometry and electronic properties of this linkage are vital for establishing hydrogen bonds and other polar interactions within a binding site.

Exploration in Material Science

The guanidine (B92328) unit within the this compound structure is of significant interest in the field of material science. Guanidine and its derivatives are known for their strong basicity, ability to form stable cations (guanidinium), and capacity for multi-point hydrogen bonding. These properties make them attractive for incorporation into polymers to create advanced materials with unique functionalities.

Polymers Containing Guanidine Units

The incorporation of guanidine moieties into polymer structures can be achieved either by polymerizing guanidine-containing monomers or by post-polymerization modification of a pre-existing polymer. These guanidinium-rich polymers exhibit a range of interesting properties that are being explored for various applications.

One of the most prominent features of guanidinium-containing polymers is their cationic nature over a wide pH range. This positive charge facilitates strong electrostatic interactions with anionic species. This property is being leveraged in the development of materials for:

Anion exchange membranes: The stable positive charge of the guanidinium (B1211019) groups can facilitate the transport of anions, which is essential for applications such as fuel cells and water purification.

Gene and drug delivery: The cationic polymer can form complexes with negatively charged DNA, siRNA, or protein-based therapeutics, aiding in their cellular uptake. nih.gov

Antimicrobial surfaces: The positive charge of the guanidinium groups can interact with and disrupt the negatively charged cell membranes of bacteria, leading to antimicrobial activity.

The following table provides an overview of different types of guanidine-containing polymers and their potential applications in material science.

| Polymer Type | Key Properties | Potential Applications |

|---|---|---|

| Polymers with pendant guanidinium groups | High charge density, strong H-bonding | Antimicrobial coatings, gene delivery |

| Guanidinium-functionalized polycarbonates | Biodegradability, cationic nature | Drug delivery systems |

| Guanidinium-based covalent adaptable networks | Dynamic covalent bonds, self-healing | Smart materials, recyclable thermosets |

| Polyamides with pendant guanidinium groups | High thermal stability, mechanical strength | High-performance membranes, functional fibers |

While the direct polymerization of this compound into a polymer has not been specifically reported, the principles of polymer chemistry suggest that it could serve as a functional monomer. For instance, if a polymerizable group were introduced onto the phenyl ring, it could be incorporated into a polymer backbone, resulting in a material with pendant this compound units. Such a polymer would be expected to exhibit some of the properties associated with guanidinium-containing materials, including cation-binding capabilities and potential for specific molecular recognition, mediated by the unique combination of the pyrrolidine scaffold and the phenyl-guanidine functionality. The development of such materials could open up new avenues in areas like specialty membranes, sensors, and functional coatings.

Future Horizons for this compound: A Glimpse into Emerging Research

The scientific community is poised to unlock the full potential of this compound, a unique chemical entity combining the structural features of a pyrrolidine ring and a phenylguanidine moiety. Emerging research is paving the way for innovative applications and a deeper understanding of this compound's properties. This article explores the future directions and burgeoning research areas centered on this compound, from novel synthetic pathways to its integration with cutting-edge technologies.

Q & A

Q. What are the recommended synthetic pathways for N-phenylpyrrolidine-1-carboximidamide, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions between pyrrolidine derivatives and phenyl isocyanide analogs. For example, similar carboxamide syntheses (e.g., N-(3-chloro-4-methylphenyl)pyrrolidine-1-carboxamide) use multi-step protocols, starting with pyrrolidine ring formation via cyclization, followed by introducing substituents under controlled pH and temperature . Key factors include:

- Catalysts : Use of triethylamine or DMAP to accelerate imidamide bond formation.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation.

Yields typically range from 60–85%, contingent on purification methods (e.g., column chromatography vs. recrystallization).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the imidamide group (δ ~160–165 ppm for carbonyl carbons) and phenyl/pyrrolidine proton environments .

- FT-IR : Stretching vibrations at ~1650 cm (C=N) and ~1250 cm (C-N) validate the carboximidamide moiety .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, critical for verifying purity .

Q. How should this compound be stored to ensure stability?

- Storage Conditions : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Degradation Risks : Prolonged exposure to light/moisture may decompose the imidamide group, forming secondary amines or carbonyl byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is indispensable for elucidating:

- Conformational Flexibility : Pyrrolidine ring puckering and phenyl group torsion angles (e.g., N-(4-Chlorophenyl)pyrrolidine-1-carboxamide shows a chair conformation with C-Cl···π interactions ).

- Hydrogen Bonding : Intermolecular N-H···O/N bonds stabilize crystal packing, as observed in N-phenylcarbothioamide derivatives .

- Data Contradictions : Discrepancies between computational models (DFT) and experimental bond lengths can arise from crystal lattice strain or solvent effects, necessitating refinement protocols .

Q. What strategies address contradictory bioactivity data in this compound analogs?

- Dose-Response Curves : Validate potency variations (e.g., IC shifts) via triplicate assays under standardized conditions .

- Metabolic Stability : Use hepatic microsome assays to assess if discrepancies stem from differential CYP450 metabolism .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to enhance binding affinity, as seen in N-Hydroxy-4-(trifluoromethyl)-1H-pyrrole-2-carboximidamide .

Q. How can computational modeling optimize this compound for target-specific applications?

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to predict binding poses and affinity scores .

- MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioavailability using partial least squares regression .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.